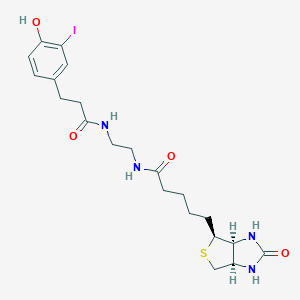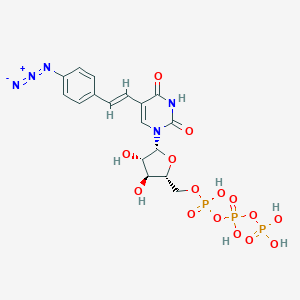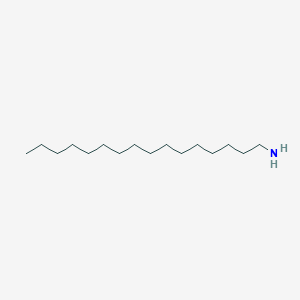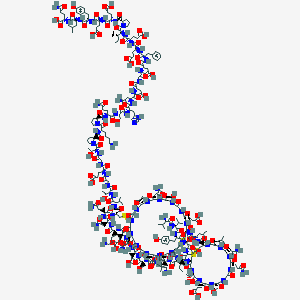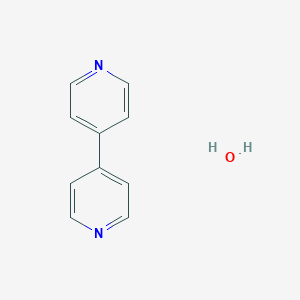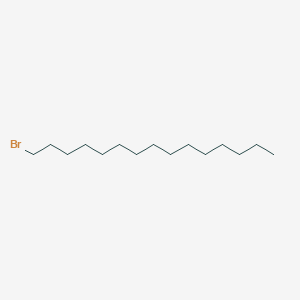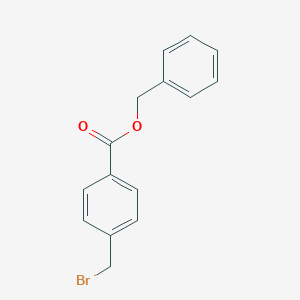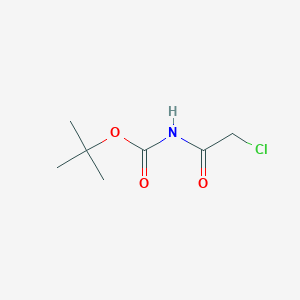
tert-Butyl (2-chloroacetyl)carbamate
Übersicht
Beschreibung
Entocort, known chemically as budesonide, is a synthetic corticosteroid used primarily for the treatment of inflammatory bowel diseases such as Crohn’s disease and ulcerative colitis . Budesonide is a white to off-white, tasteless, odorless powder that is practically insoluble in water and heptane, sparingly soluble in ethanol, and freely soluble in chloroform .
Wissenschaftliche Forschungsanwendungen
Budesonid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Modellverbindung für die Untersuchung der Steroidchemie und synthetischer Wege verwendet.
Biologie: Untersucht auf seine Auswirkungen auf zelluläre Prozesse und die Modulation der Immunantwort.
5. Wirkmechanismus
Budesonid übt seine Wirkung aus, indem es an Glukokortikoidrezeptoren bindet, was zur Modulation der Genexpression und zur Unterdrückung von Entzündungsreaktionen führt . Es steuert die Geschwindigkeit der Proteinsynthese, unterdrückt die Migration von polymorphkernigen Leukozyten und Fibroblasten und kehrt die Kapillarpermeabilität und lysosomale Stabilisierung auf zellulärer Ebene um . Dies führt zu starken entzündungshemmenden und immunsuppressiven Wirkungen.
Ähnliche Verbindungen:
Prednisolon: Ein weiteres Kortikosteroid mit ähnlichen entzündungshemmenden Eigenschaften, aber unterschiedlicher Pharmakokinetik.
Hydrocortison: Ein natürlich vorkommendes Kortikosteroid mit breiteren Anwendungen, aber geringerer Potenz.
Methylprednisolon: Ein synthetisches Kortikosteroid mit einem ähnlichen Wirkmechanismus, aber unterschiedlichen Stoffwechselwegen.
Einzigartigkeit von Budesonid: Budesonid ist aufgrund seiner hohen topischen Glukokortikoidaktivität und seines beträchtlichen First-Pass-Metabolismus einzigartig, der seine systemische Verfügbarkeit begrenzt und das Risiko systemischer Nebenwirkungen reduziert . Dies macht es besonders geeignet für die lokale Behandlung von Entzündungen im Magen-Darm-Trakt.
Safety and Hazards
The safety information for tert-Butyl (2-chloroacetyl)carbamate indicates that it is a hazardous substance . The hazard statements include H301-H311-H331-H341 , which correspond to toxicity if swallowed, in contact with skin, or if inhaled, and may cause genetic defects . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Budesonid wird durch einen mehrstufigen Prozess synthetisiert, der von 16α,17α-Epoxyprogesteron ausgeht. Die wichtigsten Schritte umfassen die Bildung des 16α,17α-Acetals mit Butyraldehyd, gefolgt von einer selektiven Hydroxylierung an der 11β-Position .
Industrielle Produktionsverfahren: In industriellen Umgebungen wird Budesonid nach einem ähnlichen Syntheseweg hergestellt, der jedoch für die Großproduktion optimiert ist. Das Verfahren beinhaltet die Verwendung von hochreinen Reagenzien und strengen Reaktionsbedingungen, um die Konsistenz und Qualität des Endprodukts zu gewährleisten .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Budesonid unterliegt verschiedenen Arten chemischer Reaktionen, darunter:
Oxidation: Budesonid kann oxidiert werden, um 6β-Hydroxybudesonid und 16α-Hydroxy-Prednisolon zu bilden.
Reduktion: Reduktionsreaktionen sind weniger verbreitet, können aber unter bestimmten Bedingungen auftreten.
Substitution: Substitutionsreaktionen können an verschiedenen Positionen am Steroidgerüst auftreten, abhängig von den verwendeten Reagenzien und Bedingungen.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid können verwendet werden.
Substitution: Halogenierungsmittel wie Chlor oder Brom können für Substitutionsreaktionen verwendet werden.
Hauptsächlich gebildete Produkte: Die wichtigsten Produkte, die aus diesen Reaktionen entstehen, sind 6β-Hydroxybudesonid und 16α-Hydroxy-Prednisolon, die beide im Vergleich zur Muttersubstanz eine vernachlässigbare Glukokortikoidaktivität aufweisen .
Wirkmechanismus
Budesonide exerts its effects by binding to glucocorticoid receptors, leading to the modulation of gene expression and suppression of inflammatory responses . It controls the rate of protein synthesis, depresses the migration of polymorphonuclear leukocytes and fibroblasts, and reverses capillary permeability and lysosomal stabilization at the cellular level . This results in potent anti-inflammatory and immunosuppressive effects.
Vergleich Mit ähnlichen Verbindungen
Prednisolone: Another corticosteroid with similar anti-inflammatory properties but different pharmacokinetics.
Hydrocortisone: A naturally occurring corticosteroid with broader applications but lower potency.
Methylprednisolone: A synthetic corticosteroid with a similar mechanism of action but different metabolic pathways.
Uniqueness of Budesonide: Budesonide is unique due to its high topical glucocorticoid activity and substantial first-pass metabolism, which limits its systemic availability and reduces the risk of systemic side effects . This makes it particularly suitable for localized treatment of inflammatory conditions in the gastrointestinal tract.
Eigenschaften
IUPAC Name |
tert-butyl N-(2-chloroacetyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12ClNO3/c1-7(2,3)12-6(11)9-5(10)4-8/h4H2,1-3H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INPCHPGANCQUFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
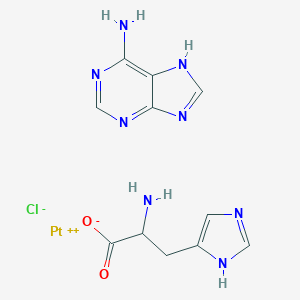
![Naphtho[2,3-k]fluoranthene](/img/structure/B48562.png)
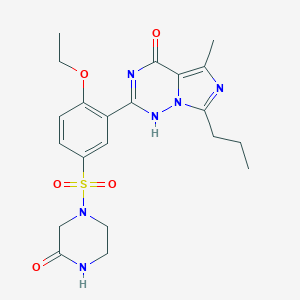
![2-Cyclopentyl-1H-imidazo[4,5-B]pyridine](/img/structure/B48565.png)
![1-Azabicyclo[3.2.0]heptane-2,7-dione](/img/structure/B48567.png)
